molecular formula C8H5BrF3IO B12288964 1-Bromo-5-iodo-4-methoxy-2-(trifluoromethyl)benzene

1-Bromo-5-iodo-4-methoxy-2-(trifluoromethyl)benzene

Cat. No.: B12288964
M. Wt: 380.93 g/mol
InChI Key: ZTZTUJMMOUHHEH-UHFFFAOYSA-N
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Description

1-Bromo-5-iodo-4-methoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF3IO It is a derivative of benzene, characterized by the presence of bromine, iodine, methoxy, and trifluoromethyl groups attached to the benzene ring

Preparation Methods

The synthesis of 1-Bromo-5-iodo-4-methoxy-2-(trifluoromethyl)benzene typically involves multi-step reactions starting from simpler benzene derivatives. One common synthetic route includes:

    Electrophilic Aromatic Substitution: Introduction of the trifluoromethyl group via Friedel-Crafts acylation.

    Halogenation: Sequential bromination and iodination of the benzene ring.

    Methoxylation: Introduction of the methoxy group through nucleophilic substitution.

Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Bromo-5-iodo-4-methoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydro derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide .

Scientific Research Applications

1-Bromo-5-iodo-4-methoxy-2-(trifluoromethyl)benzene finds applications in various scientific fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its role in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-5-iodo-4-methoxy-2-(trifluoromethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of electron-withdrawing groups like trifluoromethyl and halogens makes the benzene ring more reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations, where the compound acts as a key intermediate .

Comparison with Similar Compounds

Similar compounds to 1-Bromo-5-iodo-4-methoxy-2-(trifluoromethyl)benzene include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications.

Properties

Molecular Formula

C8H5BrF3IO

Molecular Weight

380.93 g/mol

IUPAC Name

1-bromo-5-iodo-4-methoxy-2-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5BrF3IO/c1-14-7-2-4(8(10,11)12)5(9)3-6(7)13/h2-3H,1H3

InChI Key

ZTZTUJMMOUHHEH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(F)(F)F)Br)I

Origin of Product

United States

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